molecular formula C11H10N2O3 B13779145 2-Naphthalenecarboximidamide,N,6,7-trihydroxy-

2-Naphthalenecarboximidamide,N,6,7-trihydroxy-

Cat. No.: B13779145
M. Wt: 218.21 g/mol
InChI Key: FEBNSQJKMXTLJU-UHFFFAOYSA-N
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Description

2-Naphthalenecarboximidamide,N,6,7-trihydroxy- is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.2087 g/mol This compound is characterized by the presence of a naphthalene ring substituted with carboximidamide and hydroxyl groups at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboximidamide,N,6,7-trihydroxy- typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the carboximidamide and hydroxyl groups. One common method involves the nitration of naphthalene to form nitronaphthalene, followed by reduction to form aminonaphthalene. The aminonaphthalene is then reacted with formic acid and formaldehyde to introduce the carboximidamide group. Finally, hydroxylation is achieved using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of 2-Naphthalenecarboximidamide,N,6,7-trihydroxy- may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, reduction, formylation, and hydroxylation, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboximidamide,N,6,7-trihydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Naphthalenecarboximidamide,N,6,7-trihydroxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboximidamide,N,6,7-trihydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the carboximidamide group can interact with enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenecarboximidamide,N,6,7-trihydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three hydroxyl groups at the 6, 7, and 8 positions, along with the carboximidamide group, allows for unique interactions and reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

N',6,7-trihydroxynaphthalene-2-carboximidamide

InChI

InChI=1S/C11H10N2O3/c12-11(13-16)7-2-1-6-4-9(14)10(15)5-8(6)3-7/h1-5,14-16H,(H2,12,13)

InChI Key

FEBNSQJKMXTLJU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC2=CC(=C(C=C21)O)O)/C(=N\O)/N

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)O)O)C(=NO)N

Origin of Product

United States

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